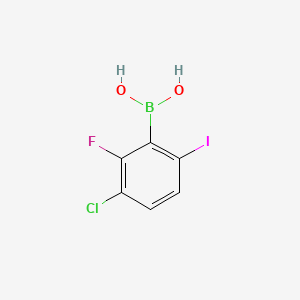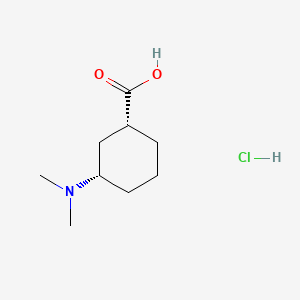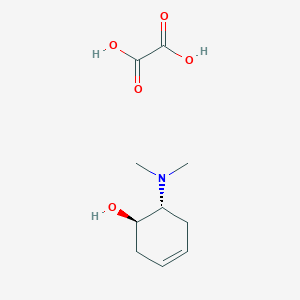
(1R,6R)-6-(Dimethylamino)cyclohex-3-enol oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,6R)-6-(Dimethylamino)cyclohex-3-enol oxalate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclohexene ring substituted with a dimethylamino group and an oxalate ester.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6R)-6-(Dimethylamino)cyclohex-3-enol oxalate typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.
Oxalate Ester Formation: The final step involves the esterification of the cyclohexenol with oxalic acid or its derivatives under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: (1R,6R)-6-(Dimethylamino)cyclohex-3-enol oxalate can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
(1R,6R)-6-(Dimethylamino)cyclohex-3-enol oxalate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1R,6R)-6-(Dimethylamino)cyclohex-3-enol oxalate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxalate ester can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,6R)-6-(Methylamino)cyclohex-3-enol oxalate: Similar structure but with a methylamino group instead of a dimethylamino group.
(1R,6R)-6-(Ethylamino)cyclohex-3-enol oxalate: Similar structure but with an ethylamino group instead of a dimethylamino group.
(1R,6R)-6-(Dimethylamino)cyclohex-3-enol acetate: Similar structure but with an acetate ester instead of an oxalate ester.
Uniqueness
(1R,6R)-6-(Dimethylamino)cyclohex-3-enol oxalate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the dimethylamino group and the oxalate ester allows for versatile chemical transformations and interactions.
Propriétés
Formule moléculaire |
C10H17NO5 |
|---|---|
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
(1R,6R)-6-(dimethylamino)cyclohex-3-en-1-ol;oxalic acid |
InChI |
InChI=1S/C8H15NO.C2H2O4/c1-9(2)7-5-3-4-6-8(7)10;3-1(4)2(5)6/h3-4,7-8,10H,5-6H2,1-2H3;(H,3,4)(H,5,6)/t7-,8-;/m1./s1 |
Clé InChI |
NJLRTXWRGOPGLD-SCLLHFNJSA-N |
SMILES isomérique |
CN(C)[C@@H]1CC=CC[C@H]1O.C(=O)(C(=O)O)O |
SMILES canonique |
CN(C)C1CC=CCC1O.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


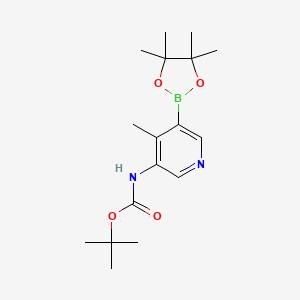

![7-(2-Amino-6-fluorophenyl)-4-((2S,5R)-4-(3-chloropropanoyl)-2,5-dimethylpiperazin-1-YL)-1-(4,6-dicyclopropylpyrimidin-5-YL)-6-fluoropyrido[2,3-D]pyrimidin-2(1H)-one](/img/structure/B14025279.png)
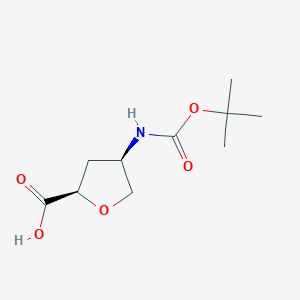

![5-[(4S)-2,2-dimethyloxan-4-yl]-1-[(1S,2S)-2-methyl-1-(5-oxo-4H-1,2,4-oxadiazol-3-yl)cyclopropyl]indole-2-carboxylic acid](/img/structure/B14025289.png)


![2-(((9H-Fluoren-9-YL)methoxy)carbonyl)-5-(tert-butoxycarbonyl)-6A-phenyloctahydropyrrolo[3,4-C]pyrrole-3A-carboxylic acid](/img/structure/B14025328.png)

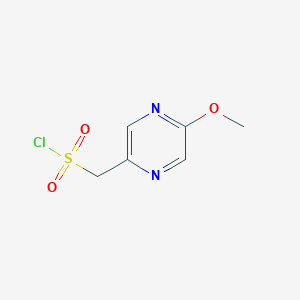
![(1S)-1-[(2S,4R)-4-fluoro-1-methyl-pyrrolidin-2-yl]ethanol](/img/structure/B14025343.png)
